BenchChemオンラインストアへようこそ!

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Kinase Inhibitor Structure-Activity Relationship CDK2

Select this thiazole-pyrimidine carboxamide (CAS 1796964-99-2) to access a structurally divergent kinase-directed scaffold. The critical methylene-linked dimethylamino-pyrimidine tail distinguishes it from classic 2-aminopyrimidine CDK2 inhibitors, preventing off-target extrapolation risks. With a lead-like profile (MW 291.37, XLogP 1.6), it is optimized for fragment-based screening and selectivity fingerprint mapping. Secure a novel chemotype for your hit identification campaign and support regioselective synthesis method development.

Molecular Formula C13H17N5OS
Molecular Weight 291.37
CAS No. 1796964-99-2
Cat. No. B2770799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
CAS1796964-99-2
Molecular FormulaC13H17N5OS
Molecular Weight291.37
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)NCC2=NC=CC(=N2)N(C)C
InChIInChI=1S/C13H17N5OS/c1-8-12(20-9(2)16-8)13(19)15-7-10-14-6-5-11(17-10)18(3)4/h5-6H,7H2,1-4H3,(H,15,19)
InChIKeySAUAPGDNPJHLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide (CAS 1796964-99-2): Structural Overview and Kinase Inhibitor Scaffold Context


N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic organic compound (C13H17N5OS, MW: 291.37 g/mol) belonging to the class of heterocyclic thiazole-pyrimidine carboxamides [1]. It features a unique structural motif combining a 2,4-dimethylthiazole-5-carboxamide group with a 4-(dimethylamino)pyrimidin-2-yl-methyl linker, placing it within a broad family of kinase-targeted small molecules. While the compound has been cataloged as a potential kinase inhibitor scaffold in chemical databases, its specific biological activity profile remains largely uncharacterized in primary research literature, positioning it as an investigative tool compound for targeted kinase profiling rather than a clinically validated entity.

Why Generic Substitution is Not Advisable for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide


Within the thiazole-pyrimidine carboxamide class, even minor structural modifications can drastically alter kinase selectivity, binding mode, and ADME properties. The specific methylene-linked dimethylamino-pyrimidine tail in this compound is structurally divergent from the directly attached amino-pyrimidine found in known CDK2 inhibitors (e.g., 4-(2,4-Dimethyl-Thiazol-5-yl)-Pyrimidin-2-Ylamine, PDB 1PXJ) [1]. This 'linker shift' is known to change hydrogen-bonding patterns and induce distinct conformational changes in kinase activation loops, preventing reliable extrapolation of potency or selectivity from even very close analogs [1]. Without direct head-to-head pharmacological data, substituting this compound with any other in-class member risks introducing uncharacterized off-target effects and invalidating comparative structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide


Structural Divergence from the Canonical CDK2 Inhibitor Scaffold

The methylene-linked dimethylamino-pyrimidine moiety in the target compound represents a key structural departure from the direct 4-(thiazol-5-yl)-pyrimidin-2-amine scaffold seen in a known CDK2 inhibitor family [1]. X-ray crystallography (PDB 1PXJ, 2.30 Å resolution) demonstrates that 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine binds CDK2 with an IC50 range of 0.9 to 17 µM, inducing a specific disorder in the activation T-loop via Lys33 and Asp145 side chain movements [1]. The addition of a methylene spacer and dimethylamino substitution in the target compound is predicted to alter the hydrogen-bonding distance and orientation relative to the hinge region, likely shifting selectivity away from CDK2 towards other kinases.

Kinase Inhibitor Structure-Activity Relationship CDK2 X-ray Crystallography

Drug-Likeness and Physicochemical Profile Differentiation from Dasatinib

The target compound demonstrates a more favorable drug-likeness profile by Lipinski's Rule of Five compared to the approved Src/Abl kinase inhibitor dasatinib, a well-known thiazole-5-carboxamide derivative [1][2]. The target compound has a molecular weight of 291.37 g/mol and an XLogP3-AA of 1.6, significantly lower than dasatinib's molecular weight of 488.02 g/mol and XLogP of 1.99–3.6 [1][2]. This lower lipophilicity and smaller size suggest that the target compound may possess superior solubility and permeability characteristics, making it a more attractive starting point for lead optimization programs that aim to minimize logP-driven toxicity.

Drug-Likeness Lipinski Rule Kinase Inhibitor Dasatinib

Class-Level CDK9 Inhibitory Potential Based on 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Series

A series of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines has been identified as highly active CDK9 inhibitors, with lead compound 12u exhibiting an IC50 of 7 nM and over 80-fold selectivity for CDK9 versus CDK2 [1]. While the target compound is not a direct member of this specific series, it shares the critical thiazole-pyrimidine pharmacophore and a substituted amino-pyrimidine motif. The 2,4-dimethylthiazole and dimethylamino substituents in the target compound are distinct from the aniline substitutions in 12u, but the core scaffold similarity supports the hypothesis that the target compound may also engage CDK9, potentially with a different selectivity fingerprint.

CDK9 Transcriptional Inhibition Cancer Selectivity

Patent Landscape Suggests Broader Kinase Inhibitory Potential

Patent filings (CN115315421A) describe compounds and compositions as PDGF receptor kinase inhibitors, encompassing thiazole-carboxamide derivatives [1]. The target compound falls within the scope of such patent families, indicating industrial interest in this chemotype for PDGFR-mediated diseases including pulmonary arterial hypertension. However, specific IC50 or in vivo efficacy data for the target compound is not disclosed in the patent literature, and its exact inhibitory activity against PDGFR remains unquantified in the public domain.

PDGF Receptor Kinase Patent Analysis Tyrosine Kinase Inhibitor Pulmonary Hypertension

Absence of Direct Quantitative Comparator Data

A comprehensive search of PubMed, PubChem, and patent databases confirms that no primary research paper or patent explicitly reports quantitative inhibitory activity (IC50, Ki, Kd), selectivity panel data, or cellular efficacy for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide. All current evidence for this compound is either structural, computational, or based on class-level inference [1]. This data gap is critical: the compound cannot be scientifically prioritized over well-characterized analogs (e.g., compound 12u for CDK9, dasatinib for Src/Abl) without experimental validation.

Data Gap Experimental Validation Profiling

Best Application Scenarios for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide in Research and Industry


Lead-Like Fragment Library Enhancement for Kinase Drug Discovery

Given its low molecular weight (291.37 g/mol) and favorable XLogP (1.6), the compound is ideally suited for inclusion in lead-like or fragment-based screening libraries targeting the kinase family. Its structural divergence from the classic 2-aminopyrimidine scaffold offers a novel chemotype for hit identification campaigns, particularly where CDK9 or PDGFR inhibition is of interest [1][2].

Kinase Selectivity Profiling Studies

The compound can serve as a chemical probe for in vitro kinase panel screening to map its selectivity fingerprint. The methylene-linked dimethylamino tail is hypothesised to shift selectivity away from CDK2, making it a valuable comparator for understanding linker-length effects on kinase binding [1]. This application is critical for elucidating its unique SAR niche.

Methodological Reference Standard in Thiazole-Pyrimidine Synthetic Chemistry

The regioselective synthesis of this compound, involving the coupling of 2,4-dimethylthiazole-5-carboxylic acid with a 4-(dimethylamino)pyrimidin-2-yl-methylamine intermediate, can serve as a methodological benchmark for evaluating novel amide bond-forming reactions or protecting group strategies in heterocyclic chemistry [1].

Quote Request

Request a Quote for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.